4-Methylaminobenzylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,10H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBOWSYQQIAQHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629216 | |
| Record name | 4-(Aminomethyl)-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24732-10-3 | |
| Record name | 4-(Aminomethyl)-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Importance of Benzylamine Derivatives in Chemical Probe Design
Benzylamine (B48309) derivatives are fundamental scaffolds in the design of chemical probes, which are essential tools for dissecting complex biological processes. ontosight.ai The utility of the benzylamine structure lies in its versatility, allowing for the introduction of various functional groups to modulate properties such as target affinity, selectivity, and cell permeability. These derivatives serve as foundational components in the synthesis of more complex molecules with potential therapeutic applications. ontosight.aiopenmedicinalchemistryjournal.com
The strategic placement of substituents on the benzyl (B1604629) ring and the amine group enables the fine-tuning of a probe's interaction with its biological target. This adaptability is crucial for developing probes that can selectively bind to specific proteins or other biomolecules, thereby helping to elucidate their functions in health and disease. For instance, substituted benzylamines have been investigated as inhibitors of enzymes like β-tryptase, a critical mediator in asthma. nih.gov The development of fluorescently labeled analogs of biologically active compounds, which can incorporate benzylamine moieties, further exemplifies their importance in creating tools to visualize and study cellular processes. mdpi.com
Historical Context and Evolution of Research Involving 4 Methylaminobenzylamine
While a detailed historical account of the initial synthesis of 4-Methylaminobenzylamine is not extensively documented in readily available literature, the evolution of research on benzylamine (B48309) derivatives provides a backdrop for its emergence as a compound of interest. Early research into benzylamines focused on their synthesis and fundamental reactivity. lookchem.com Over time, the focus has shifted towards their application in medicinal chemistry and as intermediates in the synthesis of complex organic molecules. sioc-journal.cnacs.org
The synthesis of related structures, such as N-benzylidene benzylamines, has been explored using various methods, including electrochemical approaches, highlighting the ongoing efforts to develop efficient and environmentally friendly synthetic routes. sioc-journal.cn The investigation of substituted benzylamines for various biological activities, such as antimycobacterial properties, has also contributed to the broader understanding of this class of compounds. acs.org The specific compound, this compound, has been noted in the context of synthesizing chiral, organocatalytic diamines. cymitquimica.com
Overview of the Academic Research Trajectory for 4 Methylaminobenzylamine
Established Synthetic Pathways to this compound Precursors
The synthesis of this compound can be achieved through the reaction of methylamine (B109427) with a suitable benzylamine precursor. cymitquimica.comcymitquimica.com One common precursor is 4-cyanobenzaldehyde (B52832), which can be converted to the corresponding benzylamine through reductive amination. Another approach involves the reduction of 4-nitrobenzylamine (B181301) derivatives. The specific pathway chosen often depends on the desired scale of synthesis, available starting materials, and the required purity of the final product.
Regioselective Derivatization for Functional Group Introduction
The utility of this compound lies in its ability to be selectively modified to introduce various functional groups. This regioselectivity is crucial for creating specific bioreactive conjugates.
Synthesis of 4-(N-2-chloroethyl-N-methylamino)benzylamine as an Alkylating Agent
A key derivative of this compound is the potent alkylating agent, 4-(N-2-chloroethyl-N-methylamino)benzylamine. mdpi.comtandfonline.comspringernature.comechemi.com This compound is synthesized by reacting this compound with 2-chloroethanol (B45725), followed by chlorination of the resulting alcohol. This derivative is particularly effective for alkylating nucleophilic sites on biomolecules. mdpi.com For instance, it can alkylate guanosine (B1672433) residues in RNA at the N7 position. mdpi.com While it can also react with adenosine (B11128) and cytidine (B196190), the reactivity with guanosine is significantly higher, allowing for selective modification under controlled conditions. mdpi.com
Table 1: Chemical Properties of 4-(N-2-chloroethyl-N-methylamino)benzylamine echemi.com
| Property | Value |
| CAS Number | 36665-43-7 |
| Molecular Formula | C10H15ClN2 |
| Molecular Weight | 198.69 g/mol |
| Synonyms | 4-(aminomethyl)-N-(2-chloroethyl)-N-methylaniline, 4-CEMABZAM |
Facile Introduction of Amino Linkers onto Nucleic Acids via this compound Derivatives
Derivatives of this compound are instrumental in introducing primary aliphatic amine functions, or amino linkers, into nucleic acids. mdpi.comnih.govnih.govtrilinkbiotech.com These amino linkers serve as handles for the subsequent attachment of reporter groups, such as fluorescent dyes or cross-linking agents. mdpi.comnih.gov
One method involves the direct alkylation of guanosine residues in RNA with 4-(N-2-chloroethyl-N-methylamino)benzylamine. mdpi.com This approach allows for the insertion of an amino linker at specific guanosine sites. Another strategy utilizes complementary addressed modification, where an oligonucleotide carrying the 4-(N-2-chloroethyl-N-methylamino)benzyl-5'-phosphoramide derivative is used to deliver the amino linker to a specific sequence in the target RNA. mdpi.com
Amino linkers can also be introduced at the 5'-terminus of unmodified RNAs through condensation with aliphatic diamines, forming a phosphoramide (B1221513) bond. mdpi.com Furthermore, amino-modified nucleotides can be incorporated during the chemical synthesis of oligonucleotides using modified phosphoramidites. nih.govnih.govtrilinkbiotech.com
Preparation of Oligonucleotide-4-Methylaminobenzylamine Conjugates
The conjugation of this compound derivatives to oligonucleotides creates powerful tools for a variety of applications in molecular biology. mdpi.comtandfonline.comgoogle.comnih.goveuropeanpharmaceuticalreview.cominterchim.frgoogle.com These conjugates can be used as probes for studying nucleic acid structure and function, as antisense agents for gene silencing, and in the development of diagnostic assays. tandfonline.comgoogle.comeuropeanpharmaceuticalreview.com
The synthesis of these conjugates often involves the reaction of an amino-modified oligonucleotide with an activated derivative of this compound. interchim.fr For example, an oligonucleotide with a 3'- or 5'-amino linker can be reacted with a 4-formylbenzoic acid (4FB)-modified derivative of this compound to form a stable conjugate. interchim.fr
Another approach involves the use of 4-(N-2-chloroethyl-N-methylamino)benzyl-5'-phosphoramide derivatives of oligonucleotides. mdpi.com These reactive derivatives can be used to introduce the this compound moiety at specific sites within a target nucleic acid sequence. mdpi.com The resulting conjugates can then be further modified with other functional groups. mdpi.com
Table 2: Applications of Oligonucleotide-4-Methylaminobenzylamine Conjugates
| Application | Description |
| Nucleic Acid Probes | Used to detect and quantify specific DNA or RNA sequences. |
| Antisense Therapy | Designed to bind to specific mRNA molecules and inhibit protein translation. tandfonline.com |
| Diagnostic Assays | Employed in techniques like immuno-PCR for highly sensitive protein detection. interchim.fr |
| Site-Directed Mutagenesis | Used to introduce specific mutations into a DNA sequence. |
| Affinity Chromatography | Utilized for the purification of specific nucleic acid binding proteins. |
Compound Names Mentioned:
this compound
4-(N-2-chloroethyl-N-methylamino)benzylamine
4-(N-2-chloroethyl-N-methylamino)benzyl-5'-phosphoramide
4-cyanobenzaldehyde
4-nitrobenzylamine
2-chloroethanol
Guanosine
Adenosine
Cytidine
4-formylbenzoic acid (4FB)
Methylamine
Alkylation Mechanisms with Nucleophilic Centers of Biomolecules
Probes derived from this compound, such as 4-(N-2-chloroethyl-N-methylamino)benzylamine, are effective alkylating agents that target nucleophilic centers in biomolecules. mdpi.com The reactivity of these probes is central to their application in mapping the structure and function of complex biological assemblies like the ribosome.
Selective N7 Alkylation of Guanosine Residues within Nucleic Acids
One of the most well-documented reactions involving this compound derivatives is the selective alkylation of guanosine residues at the N7 position within RNA and DNA. mdpi.comtandfonline.comresearchgate.net The N7 atom of guanine (B1146940) is a highly nucleophilic center, making it a prime target for electrophilic attack by the alkylating agent. mdpi.com This reaction is highly specific for guanosine under controlled conditions, with minimal modification of other bases like adenosine or cytidine. mdpi.comresearchgate.net
The selectivity of this alkylation is influenced by the structural context of the guanosine residue. For instance, in folded RNA structures like tRNA, guanosines involved in maintaining the tertiary structure are less accessible and therefore less reactive. mdpi.comresearchgate.net Conversely, unfolding the tRNA exposes these residues, leading to their modification. researchgate.net This differential reactivity provides a powerful tool for probing nucleic acid structure. The ability to target a single guanosine residue in an oligoribonucleotide allows for the site-specific introduction of chemical groups. tandfonline.comresearchgate.net
Alkylation of Ribosomal Proteins and Subunits
In addition to nucleic acids, this compound-derived probes can alkylate ribosomal proteins. nih.gov These proteins, integral components of the ribosome, possess nucleophilic amino acid residues, such as those on cysteine and lysine (B10760008), which can be targeted by alkylating agents. creative-proteomics.com The covalent modification of ribosomal proteins by these probes is a key step in identifying the protein components in the vicinity of a specific site on mRNA or rRNA. tandfonline.com
For example, mRNA analogues carrying a photoactivatable group introduced via a this compound linker have been used to cross-link to 18S rRNA and proteins of the 40S ribosomal subunit. tandfonline.com The specific proteins cross-linked can then be identified, providing information about the spatial arrangement of the mRNA on the ribosome. tandfonline.com Studies have shown that such cross-linking can occur with proteins like rpS5 and rpS14 in eukaryotic initiation complexes. researchgate.net
Comparative Reactivity with Other Nucleic Acid Bases and Macromolecules
While the N7 of guanosine is the most reactive site, derivatives of this compound can, in principle, alkylate other nucleophilic centers in nucleic acids, such as the N1 of adenosine and the N3 of cytidine. mdpi.com However, the reactivity towards guanosine is significantly higher, allowing for selective modification under appropriate conditions. mdpi.com In the context of complementary addressed modification, where an alkylating derivative of a DNA oligomer is hybridized to a target RNA, the proximity of the alkylating group to a specific nucleotide becomes the dominant factor, and modifications can occur at adenosine and cytidine residues as well. mdpi.com
The reactivity of these probes is not limited to nucleic acids. The fundamental reaction of alkylation can occur with any sufficiently nucleophilic group on other macromolecules, such as the thiol groups of cysteine residues in proteins. creative-proteomics.com However, the specific applications discussed here primarily leverage the high reactivity and selectivity for guanosine in nucleic acids.
Post-Alkylation Functionalization Strategies
The initial alkylation event serves as a platform for introducing a variety of functional groups into the target biomolecule. This two-step approach, involving initial modification followed by subsequent functionalization, provides versatility in the design of molecular probes.
Hydrolysis of Covalent Adducts and Subsequent Labeling
A key feature of some this compound-derived probes is the presence of a labile bond that can be cleaved under specific conditions. For instance, when the alkylating agent is delivered as a phosphoramide derivative of a DNA oligomer, the resulting covalent adduct contains a phosphoramide bond. nih.gov This bond is stable under physiological conditions but can be hydrolyzed in a mildly acidic medium (pH < 4.2). mdpi.comnih.gov
This hydrolysis step is crucial as it liberates a primary aliphatic amino group (the benzylamine group) at the site of modification. mdpi.comnih.gov This newly introduced amino group can then be selectively targeted for further chemical modification, such as the attachment of reporter groups. nih.gov This strategy allows for the precise placement of labels at specific sites within long and structured RNAs. nih.gov
Coupling of Photoactivatable and Fluorescent Reporter Groups
The primary amino group introduced through the hydrolysis of the covalent adduct is a versatile chemical handle for attaching a wide range of functional moieties. This is commonly achieved by reacting the amino group with N-hydroxysuccinimide (NHS) esters of molecules bearing the desired reporter group. researchgate.net
This method has been extensively used to couple photoactivatable groups, such as perfluorophenyl azides, to the modified biomolecule. tandfonline.comresearchgate.netnih.gov Upon irradiation with UV light, these photoactivatable groups form highly reactive nitrenes that can create covalent cross-links with nearby molecules. tandfonline.com This is a powerful technique for identifying the molecular neighbors of the modified site. tandfonline.comnih.gov
In addition to photoactivatable groups, fluorescent dyes can also be attached to the introduced amino group. This allows for the visualization and tracking of the modified biomolecule within cellular complexes. The ability to introduce these reporter groups at specific locations within nucleic acids and proteins has been instrumental in elucidating the structure and function of complex biological machinery. researchgate.net
Applications of 4 Methylaminobenzylamine Derived Probes in Advanced Molecular Biology Research
Site-Specific Modification and Labeling of RNA for Functional Studies
Site-Directed Spin Labeling of Long RNAs for EPR Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for investigating the structure and dynamics of biomolecules. A prerequisite for many EPR studies is the site-specific introduction of a paramagnetic probe, a process known as site-directed spin labeling (SDSL). For lengthy RNA molecules, which often adopt complex three-dimensional structures, achieving efficient and precise spin labeling has historically been a significant challenge.
A novel and effective approach to the SDSL of long RNAs utilizes a specially designed derivative of 4-Methylaminobenzylamine. This method, termed complementary-addressed SDSL, employs a 4-[N-(2-chloroethyl)-N-methylamino]benzylphosphoramide derivative of an oligodeoxyribonucleotide. This reagent is designed to be complementary to a specific sequence adjacent to the target site on the RNA molecule, ensuring high specificity of the labeling reaction.
The process involves the site-directed alkylation of the RNA by the reactive chlorobenzylamine moiety. Following this covalent attachment, the phosphoramide (B1221513) bond is hydrolyzed, which exposes an aliphatic amino group. This newly introduced amino group then serves as a reactive handle for selective acylation by an N-hydroxysuccinimidyl derivative of a spin label, such as a nitroxide radical. This multi-step procedure allows for the precise introduction of a spin label at a predetermined location within a long RNA chain. nih.gov
Table 1: Key Steps in Complementary-Addressed SDSL of Long RNAs
| Step | Description | Reagent/Moiety Involved |
| 1. Targeting | An oligodeoxyribonucleotide carrying the reactive group binds to the complementary sequence on the target RNA. | 4-[N-(2-chloroethyl)-N-methylamino]benzylphosphoramide derivative |
| 2. Alkylation | The 2-chloroethylamino group reacts with a nucleophilic site on the RNA, forming a stable covalent bond. | This compound derivative |
| 3. Unmasking | The phosphoramide bond is hydrolyzed to expose a primary amino group. | Water |
| 4. Labeling | The exposed amino group is acylated with a spin label. | N-hydroxysuccinimidyl-activated spin label |
This technique has been successfully applied to study the internal ribosome entry site (IRES) of the Hepatitis C Virus RNA, a complex molecule of approximately 330 nucleotides. By introducing spin labels at specific sites, researchers were able to perform pulsed double electron–electron resonance (DEER) experiments to measure the distance distribution between the labels. The experimentally determined distances were found to be in good agreement with molecular dynamics simulations, validating the approach for structural studies of large, biologically significant RNAs. nih.gov
Design of Synthetic Nucleic Acid Analogues with Modified Properties
The chemical modification of nucleic acids is a cornerstone of modern molecular biology and therapeutics, enabling the creation of synthetic analogues with tailored properties. These modifications can enhance stability against nuclease degradation, improve binding affinity to target sequences, and introduce novel functionalities. Derivatives of this compound serve as valuable reagents in the post-synthetic modification of nucleic acids to generate such analogues.
The reactivity of the amino group in this compound and its derivatives allows for their use as alkylating agents to introduce modifications into pre-synthesized DNA and RNA oligonucleotides. This post-synthetic approach is particularly useful for incorporating functionalities that are not compatible with the conditions of standard automated solid-phase oligonucleotide synthesis.
One application involves using this compound derivatives as precursors for reactive moieties that can be attached to oligonucleotides. These modified oligonucleotides can then be used to study nucleic acid structure and interactions. For example, the introduction of a reactive group at a specific site allows for cross-linking studies to identify neighboring bases or interacting proteins.
Furthermore, the principles of using reactive derivatives for targeted alkylation, as seen in the SDSL of long RNAs, can be extended to the design of other nucleic acid analogues. By altering the nature of the appended functional group, a wide range of properties can be imparted to the nucleic acid. For instance, instead of a spin label, a fluorescent dye, a cross-linking agent, or a molecule that modulates biological activity could be attached.
Table 2: Examples of Properties Modified by Synthetic Nucleic Acid Analogues
| Property | Modification Strategy | Potential Application |
| Nuclease Resistance | Modification of the phosphodiester backbone (e.g., phosphorothioates) | Antisense therapeutics, siRNAs |
| Binding Affinity | Alterations to the sugar pucker (e.g., Locked Nucleic Acids) | Diagnostic probes, antisense oligonucleotides |
| Functionality | Attachment of reactive groups or labels via post-synthetic modification | Probing nucleic acid structure and interactions |
While direct incorporation of a this compound moiety into the backbone or as a nucleobase surrogate is not a common strategy, its role as a versatile chemical handle for the post-synthetic modification of nucleic acids is significant. This approach provides a powerful tool for creating synthetic nucleic acid analogues with precisely engineered properties for a variety of research and therapeutic applications.
Spectroscopic and Structural Characterization of 4 Methylaminobenzylamine and Its Reactive Species
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. It operates on the principle of nuclear spin, where atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is highly sensitive to the local electronic environment, providing detailed information about molecular structure and connectivity.
For 4-Methylaminobenzylamine, ¹H and ¹³C NMR are the primary methods for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. Based on the structure of this compound, a predictable pattern of signals would emerge.
Aromatic Protons: The protons on the benzene (B151609) ring would appear as two distinct signals, likely doublets, due to the para-substitution pattern. Their chemical shift would be in the typical aromatic region (δ 6.5-7.5 ppm).
Methylene (B1212753) Protons (-CH₂-): The two protons of the benzylamine (B48309) methylene group would appear as a singlet, integrating to two protons. Its proximity to the electron-donating amino group and the aromatic ring would place its chemical shift around δ 3.7-3.9 ppm.
N-Methyl Protons (-NHCH₃): The three protons of the methyl group attached to the nitrogen would also yield a singlet, integrating to three protons, typically found around δ 2.8-3.0 ppm.
Amine Protons (-NH- and -NH₂): The signals for the amine protons can be broad and their chemical shifts are variable, often depending on solvent and concentration. They may appear as two separate broad singlets.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.
Aromatic Carbons: Due to symmetry, four signals are expected for the benzene ring carbons. Two signals would represent the carbons bearing protons, and two would represent the quaternary carbons attached to the amino and methylene groups.
Methylene Carbon (-CH₂-): A single signal corresponding to the benzylic carbon.
N-Methyl Carbon (-CH₃): A single signal for the methyl carbon, typically appearing in the upfield region of the spectrum.
While specific experimental data for this compound is not widely published in publicly accessible literature, the predicted spectra serve as a fundamental tool for its identification. google.com
Predicted ¹H and ¹³C NMR Data for this compound
| Spectrum Type | Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| ¹H NMR | Aromatic C-H (ortho to -NHCH₃) | ~6.6-6.8 | Doublet (d) | 2H |
| Aromatic C-H (ortho to -CH₂NH₂) | ~7.1-7.3 | Doublet (d) | 2H | |
| Benzylic -CH₂- | ~3.7-3.9 | Singlet (s) | 2H | |
| N-Methyl -CH₃ | ~2.8-3.0 | Singlet (s) | 3H | |
| Amine -NH- & -NH₂ | Variable | Broad Singlet (br s) | 3H | |
| ¹³C NMR | Aromatic C (quaternary) | ~125-150 | - | - |
| Aromatic C-H | ~110-130 | - | - | |
| Benzylic -CH₂- | ~45-50 | - | - | |
| N-Methyl -CH₃ | ~30-35 | - | - |
High-Resolution Mass Spectrometry (MS) for Product Identification and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions with very high accuracy. This precision allows for the determination of the elemental formula of a compound, providing definitive identification and a stringent assessment of its purity.
For this compound (C₈H₁₂N₂), HRMS would determine its exact mass. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N).
Molecular Ion Peak [M]⁺: In an HRMS experiment, the compound would be ionized, and the mass of the resulting molecular ion would be measured. The measured mass would be compared to the calculated theoretical mass to confirm the compound's identity.
Purity Assessment: The presence of any impurities would be revealed by additional peaks in the mass spectrum. The high resolution of the technique allows for the separation of peaks with very similar nominal masses, enabling the identification of even minor contaminants.
Fragmentation Analysis: While HRMS focuses on the molecular ion, analysis of fragmentation patterns can provide further structural information. For this compound, common fragmentation pathways would likely involve the loss of the methyl group or cleavage of the benzylic C-N bond, leading to characteristic fragment ions that can be used to piece together the molecular structure. A prominent fragment would be the tropylium-like ion resulting from cleavage of the bond between the benzylic carbon and the primary amine.
Theoretical HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₂ |
| Nominal Mass | 136 amu |
| Theoretical Exact Mass ([M]⁺) | 136.10005 amu |
| Common Fragment Ion (loss of -NH₂) | [C₈H₁₀N]⁺ (m/z = 120.0813) |
| Common Fragment Ion (loss of -CH₂NH₂) | [C₇H₈N]⁺ (m/z = 106.0657) |
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Structural Fingerprinting
Vibrational and electronic spectroscopy provide complementary information about the bonding and electronic structure of a molecule, serving as a unique "fingerprint" for identification.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. vscht.cz The absorption frequencies are characteristic of the specific bonds and functional groups present. orgchemboulder.com For this compound, the IR spectrum would be expected to show several key absorption bands. wikieducator.org
N-H Stretching: The primary (-NH₂) and secondary (-NHCH₃) amine groups would exhibit characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region. Primary amines typically show two bands (symmetric and asymmetric stretches), while secondary amines show one. orgchemboulder.comwikieducator.org
C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) would be observed just below 3000 cm⁻¹. vscht.cz
N-H Bending: The N-H bending vibration for the primary amine is typically observed around 1600 cm⁻¹. researchgate.net
C=C Stretching: Aromatic ring C=C stretching vibrations would result in one or more bands in the 1450-1600 cm⁻¹ region. vscht.cz
C-N Stretching: The C-N stretching vibrations for both the aromatic and aliphatic amine groups would appear in the 1250-1335 cm⁻¹ (aromatic) and 1020-1250 cm⁻¹ (aliphatic) regions. orgchemboulder.comwikieducator.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The absorption wavelengths provide information about the conjugated systems and chromophores within the molecule. The substituted benzene ring in this compound acts as the primary chromophore. The presence of two auxochromes (the -NHCH₃ and -CH₂NH₂ groups) would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene, leading to characteristic absorption bands in the UV region.
Predicted Spectroscopic Fingerprints for this compound
| Spectroscopy Type | Vibration/Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |
|---|---|---|
| IR | N-H Stretch (Primary & Secondary Amine) | 3300 - 3500 |
| Aromatic C-H Stretch | > 3000 | |
| Aliphatic C-H Stretch | < 3000 | |
| N-H Bend (Primary Amine) | 1580 - 1650 | |
| Aromatic C-N Stretch | 1250 - 1335 | |
| UV-Vis | π → π* transition (Primary Band) | ~210-230 nm |
| π → π* transition (Secondary Band) | ~260-280 nm |
X-ray Crystallography for Atomic-Level Structural Determination of Derivatives and Adducts
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off the ordered lattice of a crystal, a diffraction pattern is generated that can be mathematically transformed into a model of the electron density, and thus the atomic positions.
While a crystal structure for this compound itself may not be readily available, this technique is invaluable for characterizing its stable derivatives, salts (e.g., hydrochlorides), or co-crystals (adducts). nih.govnih.gov For instance, reacting this compound with a suitable carboxylic acid could form a salt that yields high-quality crystals.
The resulting crystal structure would provide a wealth of information:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity established by NMR.
Conformation: The exact spatial orientation of the methylamino and aminomethyl groups relative to the benzene ring.
Intermolecular Interactions: Detailed insight into how the molecules pack in the crystal lattice, revealing non-covalent interactions such as hydrogen bonding (e.g., between the amine protons and acceptor atoms on adjacent molecules) and π-π stacking of the aromatic rings. researchgate.net This information is crucial for understanding the compound's physical properties and how it might interact with other molecules.
Illustrative Crystallographic Data Parameters for a Hypothetical Derivative
| Parameter | Example Value | Information Provided |
|---|---|---|
| Crystal System | Monoclinic | Symmetry of the unit cell |
| Space Group | P2₁/c | Symmetry elements within the unit cell |
| Unit Cell Dimensions (a, b, c, β) | e.g., a=9.1 Å, b=12.4 Å, c=12.7 Å, β=82.6° | Size and shape of the repeating unit |
| R-factor | < 0.05 | Measure of agreement between experimental data and the final structural model |
Advanced Spectroscopic Techniques in the Study of Probe-Biomolecule Interactions (e.g., EPR)
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that specifically detects species with unpaired electrons, such as free radicals or certain metal ions. ut.ac.ir While this compound is not intrinsically paramagnetic, it can be chemically modified to incorporate a stable radical, known as a spin label, transforming it into a probe for studying biomolecular systems. acs.orgnih.gov This approach, known as Site-Directed Spin Labeling (SDSL), is extremely powerful for investigating the structure, dynamics, and interactions of large biomolecules like proteins and nucleic acids. researchgate.netmdpi.com
A common strategy involves modifying one of the amine groups of this compound with a nitroxide-containing moiety (e.g., a TEMPO derivative). nih.gov This spin-labeled probe could then be designed to bind to a specific site on a biomolecule.
Continuous Wave (CW) EPR: The shape of the CW-EPR spectrum is highly sensitive to the rotational mobility of the spin label. scispace.com By monitoring changes in the spectral lineshape, one can infer whether the probe is freely tumbling in solution or has become immobilized upon binding to a large, slow-moving biomolecule. This provides direct evidence of binding and reports on the local environment at the binding site.
Pulsed EPR (DEER/PELDOR): If two such spin labels are introduced at different sites on one or more interacting biomolecules, pulsed EPR techniques like Double Electron-Electron Resonance (DEER), also known as Pulsed Electron Double Resonance (PELDOR), can measure the magnetic dipole-dipole interaction between them. rsc.org This interaction is distance-dependent, allowing for the precise measurement of nanometer-scale distances (typically 1.5-8 nm) between the labels. nih.gov Such measurements provide invaluable long-range structural constraints for modeling the architecture of protein-protein or protein-ligand complexes. rsc.org
Application of EPR in Studying Biomolecular Interactions
| EPR Technique | Probe | Information Obtained | Application Example |
|---|---|---|---|
| Continuous Wave (CW) EPR | Singly spin-labeled this compound derivative | Local dynamics, probe mobility, binding events | Detecting the binding of the probe to an enzyme's active site by observing spectral broadening. |
| Pulsed EPR (DEER/PELDOR) | Doubly spin-labeled biomolecular system | Nanometer-scale distance distributions between labels | Measuring the distance between two domains of a protein upon binding of a this compound-based ligand. |
Theoretical and Computational Studies on 4 Methylaminobenzylamine and Its Reactive Variants
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in exploring the electronic structure and predicting the reactivity of molecules. researchgate.net These methods solve approximations of the Schrödinger equation to determine molecular properties such as optimized geometry, electronic distribution, and frontier molecular orbitals. nih.govnih.gov
For derivatives of 4-aminobenzylamine, DFT calculations have been employed to correlate theoretical structures with experimental data obtained from X-ray diffraction (XRD). researchgate.net Structural optimization using DFT can yield bond lengths, bond angles, and torsion angles that are in excellent agreement with experimental findings. researchgate.net
A key aspect of these calculations is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.
Another powerful tool derived from quantum chemical calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This allows for the prediction of sites where the molecule is likely to interact with other species, providing a visual guide to its reactive behavior. researchgate.net
Table 1: Illustrative Data from Quantum Chemical Calculations on a 4-Aminobenzylamine Derivative
| Parameter | Calculation Method | Result | Significance |
|---|---|---|---|
| Optimized Geometry | DFT/B3LYP | High correlation with XRD data | Validates the computational model for further analysis. researchgate.net |
| HOMO Energy | TD-DFT | Value in eV | Indicates electron-donating capacity. |
| LUMO Energy | TD-DFT | Value in eV | Indicates electron-accepting capacity. |
| HOMO-LUMO Gap | TD-DFT | Value in eV | Predicts chemical reactivity and stability. researchgate.net |
| MEP Analysis | DFT | Color-coded map | Identifies potential sites for electrophilic and nucleophilic attack. researchgate.net |
This table is illustrative and based on typical outputs from DFT studies on related compounds.
Molecular Modeling and Dynamics Simulations of Derivative-Target Interactions
Molecular modeling, encompassing techniques like molecular docking and molecular dynamics (MD) simulations, is crucial for understanding how a molecule or its derivatives might interact with a biological target, such as a protein or nucleic acid. nih.govnih.gov These simulations provide a dynamic view of intermolecular interactions at the atomic level. nih.gov
Molecular Docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. This technique can be used to screen libraries of 4-Methylaminobenzylamine derivatives against a specific protein target to identify potential binders and their binding modes.
Molecular Dynamics (MD) Simulations build upon docking results by simulating the movements of atoms in the ligand-receptor complex over time. nih.gov Using force fields like AMBER or CHARMM, MD simulations can:
Assess the stability of the binding pose predicted by docking. mdpi.com
Calculate the binding free energy, which provides a quantitative measure of binding affinity. mdpi.com
Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the complex. nih.gov
Reveal conformational changes in the target protein upon ligand binding. nih.gov
For instance, a simulation could model a derivative of this compound binding to the active site of an enzyme. The simulation trajectory would show how the functional groups of the derivative form stable hydrogen bonds with specific amino acid residues like lysine (B10760008) or aspartate, anchoring it within the site. nih.gov The total simulation time for such studies often extends to hundreds of nanoseconds to ensure adequate sampling of the conformational space. mdpi.com
| Interaction Energy Decomposition | Breaks down the total binding energy into contributions from different residues or energy types (e.g., electrostatic, van der Waals). | Pinpoints which parts of the ligand and target contribute most to binding. nih.gov |
Computational Prediction of Reaction Pathways and Product Formation
Predicting the outcome of chemical reactions is a central challenge in chemistry. Modern computational approaches combine quantum chemistry with machine learning to forecast reaction pathways and identify major products. rsc.orgbohrium.com
Heuristically-aided quantum chemistry (HAQC) is one such approach that uses a set of empirical rules (heuristics) to guide the exploration of a reaction's potential energy surface (PES). nih.gov This method can identify plausible reaction intermediates and transition states, which are then optimized using quantum chemical calculations to determine activation energies. nih.gov By comparing the energy barriers of different potential pathways, the most kinetically feasible route can be predicted. nih.gov
Machine learning models offer a complementary approach. nih.gov These models are trained on large datasets of known chemical reactions from patents and literature. bohrium.com By learning the patterns of chemical transformations, a trained neural network can predict the likely products for a given set of reactants and reagents. For a novel reaction involving a this compound derivative, such a model could rank a list of potential products, with studies showing high accuracy in placing the correct product within the top few ranks. rsc.orgresearchgate.net
These predictive models are invaluable for:
Suggesting plausible mechanisms for observed reactions.
Screening for viable synthetic routes before attempting them in the lab.
Identifying potential side products and impurities.
Bioinformatic Approaches for Analyzing Modified Nucleic Acids
Chemical modifications to nucleic acids (DNA and RNA) can have significant biological consequences. nih.gov If derivatives of this compound were to act as alkylating agents or otherwise form adducts with nucleic acids, specialized bioinformatic tools would be essential to detect and map these modifications. nih.gov
The analysis typically begins with high-throughput sequencing data. Several experimental techniques are designed to pinpoint the locations of modifications, often by inducing specific signatures during reverse transcription or DNA replication (e.g., mutations or stops). Bioinformatic pipelines are then required to process this raw sequencing data, which involves:
Read Alignment: Mapping the sequencing reads to a reference genome or transcriptome.
Signal Detection: Identifying the specific signatures of modification. For example, a tool might look for an increased rate of mismatches or transcription stops at specific nucleotide positions compared to an untreated control sample.
Statistical Analysis: Applying statistical models to distinguish true modification sites from sequencing errors or natural variations. This step is critical for assigning a confidence score to each potential modification.
Motif Analysis and Functional Annotation: Once high-confidence sites are identified, bioinformatic tools can search for consensus sequence motifs around the modified bases and annotate their locations relative to genomic features like genes, promoters, or regulatory elements.
These computational workflows are crucial for moving from massive sequencing datasets to biologically meaningful insights about where and how a compound interacts with the genome or transcriptome. nih.govmdpi.com
Future Directions and Emerging Research Avenues for 4 Methylaminobenzylamine in Chemical Biology
Development of Novel 4-Methylaminobenzylamine-Based Multifunctional Probes
The development of multifunctional probes is a cornerstone of modern chemical biology, enabling the simultaneous tracking and manipulation of biological processes. The structural scaffold of this compound offers a versatile platform for the design of such probes. Future research will likely focus on incorporating this moiety into fluorescent probes designed for bioimaging. The primary amine and methylamino groups can serve as key reactive handles for conjugation to fluorophores, targeting ligands, and other functional modules.
A key area of development will be the creation of probes that can report on specific enzymatic activities or the presence of particular biomarkers in living cells. For instance, derivatization of the amino groups could be used to install enzyme-cleavable linkers, leading to a fluorescent signal upon enzymatic activity. Furthermore, the aromatic ring of this compound can be functionalized to modulate the photophysical properties of the conjugated fluorophore, potentially leading to ratiometric sensors with built-in self-calibration.
| Probe Component | Function | Potential Conjugation Site on this compound |
| Fluorophore | Signal generation | Primary amine or methylamino group |
| Targeting Moiety | Specific localization | Aromatic ring or amino groups |
| Reactive Group | Covalent labeling | Amino groups |
| Environment-sensitive Unit | Reporting on local conditions | Aromatic ring |
Exploration of New Chemical Reactivity Profiles and Applications Beyond Nucleic Acids
While the interactions of benzylamine (B48309) derivatives with nucleic acids have been studied, a significant frontier for this compound lies in exploring its reactivity with other classes of biomolecules, particularly proteins. The primary and secondary amine functionalities offer opportunities for selective bioconjugation reactions.
Future research will likely investigate the reactivity of this compound's amino groups with specific amino acid side chains on proteins. For example, under controlled conditions, the primary amine could be selectively targeted for modification, leaving the secondary amine available for subsequent reactions. This differential reactivity could be exploited to create protein-protein crosslinkers or to attach payloads to specific sites on antibodies for therapeutic or diagnostic purposes. Furthermore, the development of new catalysts and reaction conditions could unveil novel reactivity patterns, expanding the toolkit for site-selective protein modification.
Integration with High-Throughput Screening and Automation in Chemical Biology Research
High-throughput screening (HTS) is a powerful engine for drug discovery and the identification of new chemical probes. The integration of this compound and its derivatives into HTS libraries represents a promising avenue for identifying novel bioactive compounds. The straightforward synthesis of diverse libraries based on the this compound scaffold makes it an attractive candidate for such screening campaigns.
Automated synthesis platforms can be employed to rapidly generate a large number of analogs with diverse substitutions on the aromatic ring and modifications of the amino groups. These libraries can then be screened against a wide range of biological targets, including enzymes and receptors, to identify hits with desired activities. For example, HTS assays could be designed to screen for inhibitors of specific enzymes, where the binding of a this compound derivative leads to a measurable change in a fluorescent or luminescent signal. The data from these screens can provide valuable structure-activity relationships (SAR) to guide the optimization of lead compounds.
| Screening Parameter | Application in this compound Research |
| Library Size | Thousands to millions of compounds |
| Assay Format | Fluorescence, luminescence, absorbance |
| Target Classes | Enzymes, receptors, ion channels |
| Hit Identification | Identification of bioactive small molecules |
Advancements in Synthetic Methodologies for Enhanced Efficiency and Selectivity
A particularly promising area is the development of automated synthesis protocols. For instance, the remotely-controlled synthesis of radiolabeled analogs, such as 4-[18F]fluorobenzylamine, has been demonstrated. This automated approach, which utilizes a borohydride exchange resin reduction of the corresponding nitrile, allows for the rapid and high-yield production of PET imaging agents nih.gov. The development of similar automated platforms for the synthesis of a wide range of this compound derivatives will significantly accelerate the exploration of their biological activities.
Furthermore, research into new catalytic systems for the selective functionalization of the this compound scaffold is crucial. This includes methods for the regioselective modification of the aromatic ring and the differential protection and derivatization of the two amino groups. Such advancements will provide chemists with the tools needed to create precisely tailored molecules for specific applications in chemical biology.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Methylaminobenzylamine, and what factors influence reaction efficiency?
- Methodological Answer : The most common synthesis involves nucleophilic substitution of 4-methylbenzyl chloride with methylamine under controlled alkaline conditions. Reaction efficiency depends on solvent polarity (e.g., ethanol vs. THF), temperature (60–80°C), and stoichiometric ratios of reactants. Catalysts like triethylamine may accelerate the reaction by neutralizing HCl by-products. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the compound from impurities such as unreacted methylamine or dimeric by-products .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key features should be analyzed?
- Methodological Answer :
- NMR : Analyze the singlet for the methylamino group (~2.2 ppm in H NMR) and aromatic protons (6.5–7.3 ppm). C NMR should confirm the methylamino carbon (~35 ppm) and aromatic carbons .
- FT-IR : Identify N-H stretching (3300–3500 cm) and C-N vibrations (~1250 cm) .
- Mass Spectrometry : The molecular ion peak (m/z ~135) and fragmentation patterns (e.g., loss of methyl group) validate molecular weight and structure .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 2A/1).
- Ventilation : Use fume hoods to avoid inhalation (P261).
- Spill Management : Neutralize acidic residues with sodium bicarbonate and collect waste in sealed containers (P391, P501) .
- Storage : Keep in airtight containers away from oxidizers, with humidity below 40% to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-product formation in this compound synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to test variables like temperature, solvent, and catalyst loading. For example, higher temperatures (>80°C) may increase hydrolysis by-products, while lower methylamine ratios favor incomplete substitution.
- Continuous Flow Reactors : Improve mixing and heat transfer to reduce side reactions (e.g., dimerization) compared to batch processes .
- In-line Analytics : Employ HPLC or inline IR to monitor reaction progress and terminate it at optimal conversion .
Q. What strategies resolve contradictions in purity assessments between HPLC and NMR data for this compound?
- Methodological Answer :
- HPLC-MS Coupling : Confirm whether impurities detected via HPLC (e.g., column artifacts) correlate with mass signals.
- qNMR Quantification : Use deuterated solvents and internal standards (e.g., maleic acid) to quantify purity independently of chromatographic methods.
- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation, resolving discrepancies between spectroscopic and chromatographic data .
Q. How does computational modeling aid in predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Simulate electron density maps to predict sites for electrophilic attack (e.g., amino group vs. aromatic ring).
- Molecular Dynamics : Model solvent interactions to optimize reaction media (e.g., polar aprotic solvents stabilize transition states).
- SAR Studies : Compare with analogs like 4-fluorobenzylamine to predict bioactivity or regioselectivity in substitution reactions .
Q. What in vitro models are appropriate for studying the biological activity of this compound derivatives?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., acetylcholinesterase) to quantify IC values.
- Cell Culture : Test cytotoxicity in cancer lines (e.g., HeLa) via MTT assays, comparing EC with structural analogs like 4-chlorobenzylamine.
- Protein Binding Studies : Employ surface plasmon resonance (SPR) to measure binding affinity for targets like GPCRs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
